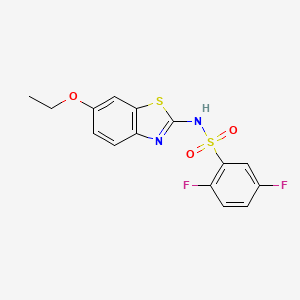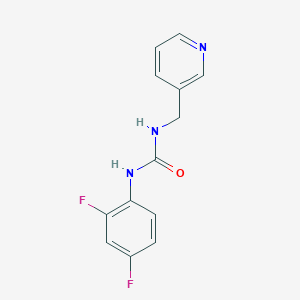![molecular formula C16H25N3O3S B5775209 4-{[4-(2,4-dimethylphenyl)-1-piperazinyl]sulfonyl}morpholine](/img/structure/B5775209.png)
4-{[4-(2,4-dimethylphenyl)-1-piperazinyl]sulfonyl}morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[4-(2,4-dimethylphenyl)-1-piperazinyl]sulfonyl}morpholine, also known as DS-519, is a chemical compound that belongs to the class of sulfonyl-containing piperazine derivatives. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. In
Applications De Recherche Scientifique
4-{[4-(2,4-dimethylphenyl)-1-piperazinyl]sulfonyl}morpholine has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. In pharmacology, this compound has been studied for its effects on various biological targets, including enzymes, receptors, and ion channels. In biochemistry, this compound has been used to study the structure and function of various biomolecules, including proteins, nucleic acids, and lipids.
Mécanisme D'action
The mechanism of action of 4-{[4-(2,4-dimethylphenyl)-1-piperazinyl]sulfonyl}morpholine is not fully understood, but it is believed to involve the inhibition of various biological targets, including enzymes, receptors, and ion channels. This compound has been shown to inhibit the activity of various enzymes, including proteases, kinases, and phosphatases. This compound has also been shown to modulate the activity of various receptors, including G protein-coupled receptors (GPCRs) and ionotropic receptors. Additionally, this compound has been shown to affect the function of various ion channels, including voltage-gated ion channels and ligand-gated ion channels.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the target and concentration used. This compound has been shown to inhibit cell proliferation and induce cell death in various cancer cell lines. This compound has also been shown to reduce inflammation and oxidative stress in various animal models. Additionally, this compound has been shown to affect various physiological processes, including neurotransmission, muscle contraction, and hormone secretion.
Avantages Et Limitations Des Expériences En Laboratoire
4-{[4-(2,4-dimethylphenyl)-1-piperazinyl]sulfonyl}morpholine has several advantages for lab experiments, including its high potency, selectivity, and water solubility. This compound also has a well-defined chemical structure, which makes it easy to synthesize and purify. However, this compound also has some limitations for lab experiments, including its potential toxicity, instability, and high cost. Additionally, this compound may not be suitable for all experimental systems, as its effects may vary depending on the target and concentration used.
Orientations Futures
There are several future directions for research on 4-{[4-(2,4-dimethylphenyl)-1-piperazinyl]sulfonyl}morpholine. One direction is to further investigate its potential as a drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. Another direction is to explore its effects on various biological targets, including enzymes, receptors, and ion channels. Additionally, future research could focus on optimizing the synthesis and purification methods for this compound, as well as developing new analytical techniques for its detection and quantification.
Méthodes De Synthèse
The synthesis of 4-{[4-(2,4-dimethylphenyl)-1-piperazinyl]sulfonyl}morpholine involves the reaction of 2,4-dimethylphenylpiperazine with morpholine-4-sulfonyl chloride in the presence of a base. The resulting product is then purified using various techniques, including column chromatography, recrystallization, and distillation. The purity and identity of the synthesized compound can be confirmed using various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), and mass spectrometry (MS).
Propriétés
IUPAC Name |
4-[4-(2,4-dimethylphenyl)piperazin-1-yl]sulfonylmorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O3S/c1-14-3-4-16(15(2)13-14)17-5-7-18(8-6-17)23(20,21)19-9-11-22-12-10-19/h3-4,13H,5-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKJLIKWRUUIEEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCN(CC2)S(=O)(=O)N3CCOCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N'-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5775133.png)

![1-[(2,5-dimethylphenyl)sulfonyl]-4-propionylpiperazine](/img/structure/B5775159.png)

![2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-1-mesitylethanone](/img/structure/B5775172.png)
![1-benzyl-4-[4-(2-pyridinyl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5775176.png)

![2-[(2-chlorobenzyl)thio]pyrimidine](/img/structure/B5775187.png)



![3-allyl-4-[(4-chlorobenzyl)oxy]-5-methoxybenzaldehyde](/img/structure/B5775225.png)


